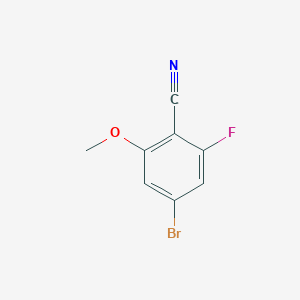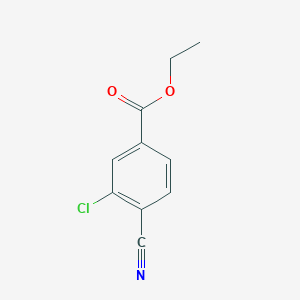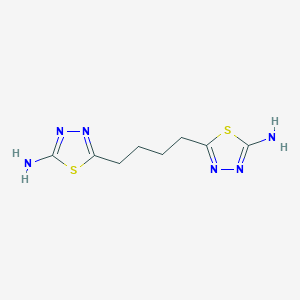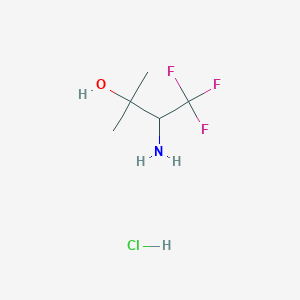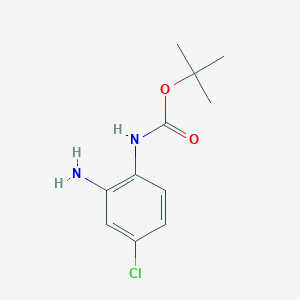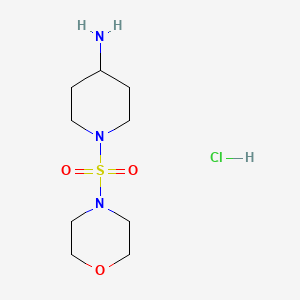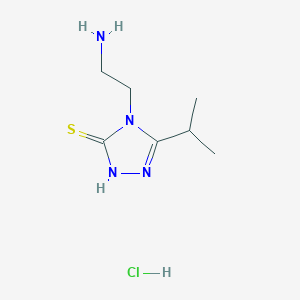
N-(2-苯氧乙基)哌啶-4-胺二盐酸盐
描述
N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C13H22Cl2N2O and its molecular weight is 293.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌研究
N-(2-苯氧乙基)哌啶-4-胺二盐酸盐: 正在探索其在抗癌治疗中的潜在用途。哌啶衍生物,包括这种化合物,已显示出对各种癌细胞系的活性。 它们正在研究其抑制癌细胞生长和转移的能力,使其成为开发新型抗癌药物的有希望的候选者 .
抗菌和抗真菌应用
已知哌啶环具有抗菌和抗真菌特性。 作为衍生物,N-(2-苯氧乙基)哌啶-4-胺二盐酸盐 可用于开发针对耐药菌株和真菌的新型抗菌剂,以解决公共卫生中日益关注的问题 .
镇痛和抗炎
这种化合物的结构与哌啶有关,表明其具有潜在的镇痛和抗炎应用。 正在进行研究以确定其减轻疼痛和炎症的有效性,这可能导致治疗慢性疼痛疾病的新疗法 .
抗病毒研究
哌啶衍生物已被确定为潜在的抗病毒剂N-(2-苯氧乙基)哌啶-4-胺二盐酸盐 可能有助于发现新的抗病毒药物,特别是在对抗新出现的病毒感染方面 .
神经保护特性
由于其哌啶结构,N-(2-苯氧乙基)哌啶-4-胺二盐酸盐 对神经退行性疾病的研究可能有所帮助。 它可能具有神经保护特性,可以用来开发治疗阿尔茨海默病等疾病的疗法 .
抗精神病潜力
具有哌啶环的化合物已被用于抗精神病药物。 N-(2-苯氧乙基)哌啶-4-胺二盐酸盐 可能在精神病学研究中应用于创建治疗各种精神健康疾病的新药物 .
抗凝血用途
哌啶衍生物也正在研究其抗凝血特性。 这种化合物可能是开发更安全、更有效的血凝块抑制剂的研究的一部分,这些抑制剂对于预防血栓事件至关重要 .
属性
IUPAC Name |
N-(2-phenoxyethyl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-2-4-13(5-3-1)16-11-10-15-12-6-8-14-9-7-12;;/h1-5,12,14-15H,6-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFJSAYBDASSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCCOC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


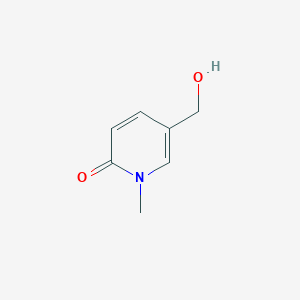
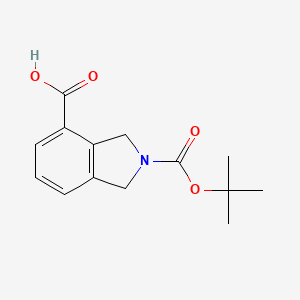
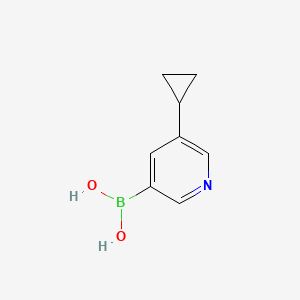
![3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B1525761.png)
